molecular formula C14H23FN2 B5856229 N,N-diethyl-N'-(3-fluorobenzyl)-N'-methyl-1,2-ethanediamine

N,N-diethyl-N'-(3-fluorobenzyl)-N'-methyl-1,2-ethanediamine

Cat. No. B5856229
M. Wt: 238.34 g/mol
InChI Key: XQZXGMWVYAYPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-N'-(3-fluorobenzyl)-N'-methyl-1,2-ethanediamine, commonly referred to as FEB-MDMB-PICA, is a synthetic cannabinoid that has gained popularity in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-based synthetic cannabinoids, which are known to interact with the endocannabinoid system in the body.

Mechanism of Action

FEB-MDMB-PICA exerts its effects by binding to the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. This results in the activation of the endocannabinoid system, which is involved in regulating various physiological processes such as pain sensation, inflammation, and mood.
Biochemical and Physiological Effects:
Studies have shown that FEB-MDMB-PICA has a range of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and activating the opioid receptors in the body. It also has anxiolytic effects, which are thought to be mediated by its interactions with the CB1 receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FEB-MDMB-PICA in scientific research is its high potency and selectivity for the cannabinoid receptors. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound is its potential for abuse and dependence, which must be carefully monitored in laboratory settings.

Future Directions

There are several potential future directions for research on FEB-MDMB-PICA. One area of interest is its potential for the treatment of chronic pain, which is a major public health issue. Additionally, further research is needed to elucidate the mechanisms underlying its anxiolytic effects, and to determine its safety and efficacy in clinical trials. Overall, FEB-MDMB-PICA has the potential to be a valuable tool in the field of scientific research and may have important therapeutic applications in the future.

Synthesis Methods

The synthesis of FEB-MDMB-PICA involves the reaction of 3-fluorobenzyl chloride with N,N-diethyl-N'-methyl-1,2-ethanediamine in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatographic techniques to obtain the pure compound.

Scientific Research Applications

FEB-MDMB-PICA has been studied extensively in the field of scientific research due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic properties, making it a promising candidate for the treatment of various medical conditions such as chronic pain, anxiety disorders, and inflammation.

properties

IUPAC Name

N',N'-diethyl-N-[(3-fluorophenyl)methyl]-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23FN2/c1-4-17(5-2)10-9-16(3)12-13-7-6-8-14(15)11-13/h6-8,11H,4-5,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZXGMWVYAYPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5463867

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